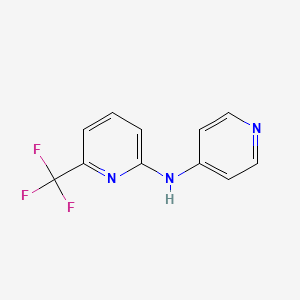

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

Description

Properties

IUPAC Name |

N-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-3-10(17-9)16-8-4-6-15-7-5-8/h1-7H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKIKPRZNEVNTEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=CC=NC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with pyridine-4-boronic acid under Suzuki coupling conditions. This reaction typically requires a palladium catalyst, such as Pd(PPh3)4, and a base, such as K2CO3, in a solvent like DMF or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in acetic acid at room temperature.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at 0°C.

Substitution: Sodium hydride (NaH) in DMF at 60°C.

Major Products Formed

Oxidation: Formation of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-one.

Reduction: Formation of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine derivatives with reduced functional groups.

Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the amine group.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine serves as a versatile building block in organic synthesis. It is utilized in the development of complex organic molecules and heterocyclic compounds. The compound can participate in various chemical reactions, including:

- Substitution Reactions : It can undergo nucleophilic substitutions, allowing the introduction of different functional groups.

- Coupling Reactions : The compound can be involved in coupling reactions to form larger molecular frameworks.

2. Biology

In biological research, this compound is employed to study various pathways and interactions due to its ability to bind to specific biological targets. Its applications include:

- Receptor Binding Studies : The compound may interact with neurotransmitter receptors, influencing neuronal activity and signaling pathways.

- Enzyme Inhibition : It has been investigated for its potential as an inhibitor of enzymes involved in metabolic processes.

3. Medicine

The pharmacological potential of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine has been explored in several studies:

- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammatory markers in vitro and in vivo, suggesting its utility in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies show that it may protect against neurodegeneration by modulating glutamate receptor activity, crucial for neuronal survival.

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

| Study Focus | Findings |

|---|---|

| Inflammation | Treatment with N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine reduced cytokine levels in models of acute lung injury, indicating anti-inflammatory properties. |

| Neuroprotection | In rodent models of Alzheimer's disease, administration improved cognitive function and reduced amyloid plaque formation, suggesting neuroprotective effects. |

Mechanism of Action

The mechanism of action of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Core Structural Differences

The following table highlights key structural and functional differences between N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine and related compounds:

Biological Activity

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a dual pyridine structure with a trifluoromethyl group, which enhances its electronic properties and biological activity. The presence of both the amino and trifluoromethyl groups suggests potential interactions with various biological systems.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₈F₃N₃ |

| Molecular Weight | 253.20 g/mol |

| Chemical Structure | Chemical Structure |

N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine exhibits its biological effects primarily through interaction with specific molecular targets, particularly enzymes and receptors. It has been observed to:

- Inhibit Kinases : The compound may inhibit certain kinases involved in cell signaling pathways, affecting cell proliferation and survival.

- Modulate Enzyme Activity : It can bind to enzymes, potentially leading to anti-cancer and anti-inflammatory effects.

Biological Activities

Research has shown that N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine possesses a variety of biological activities:

- Anti-cancer Activity : The compound shows promise as a therapeutic agent in oncology, particularly as a PI3K/mTOR inhibitor. In vitro studies have demonstrated potent inhibition of PI3Kα with an IC₅₀ value as low as 17 nM .

- Anti-inflammatory Effects : Several derivatives have demonstrated significant anti-inflammatory activity, particularly through the inhibition of COX-2 enzymes. For instance, some pyridine derivatives have shown IC₅₀ values comparable to the standard drug celecoxib .

- Antibacterial Properties : Related compounds have exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential in treating resistant bacterial infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications to the pyridine rings and the introduction of electron-withdrawing groups like trifluoromethyl significantly enhance the compound's potency and selectivity. Modifications at specific positions have been shown to either increase or decrease biological activity, emphasizing the importance of structural integrity in pharmacological efficacy .

Case Study 1: Anti-cancer Activity

A study evaluating the anti-cancer properties of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine analogs revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. The most potent analogs were identified as having enhanced binding affinity to PI3Kα, leading to reduced cell viability in vitro.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of this compound found that it effectively reduced inflammation markers in animal models. The study utilized carrageenan-induced paw edema models to assess the efficacy of various derivatives, with results indicating substantial inhibition of COX-2 expression at low doses.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine?

The synthesis typically involves nucleophilic substitution and coupling reactions. For example, dichloropyrimidines can react with 2-amino-6-trifluoromethylpyridine under basic conditions (e.g., NaH) to form pyrimidin-4-amine intermediates. Subsequent Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids introduces diverse substituents, enabling structural diversification . Key considerations include optimizing reaction time, temperature, and catalyst systems (e.g., Pd-based catalysts) to enhance yield and purity.

Q. What analytical techniques are critical for structural characterization of this compound?

- X-ray crystallography : Resolves molecular conformation, bond angles, and hydrogen-bonding networks (e.g., intramolecular N–H⋯N interactions and dihedral angles between aromatic rings) .

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent placement and electronic environments, particularly for trifluoromethyl and pyridinyl groups .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The trifluoromethyl group enhances lipophilicity, requiring polar aprotic solvents (e.g., DMF, DMSO) for solubility in biological assays. Stability studies under varying pH and temperature conditions are critical for storage and handling. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural analogs. To address this:

Q. What strategies optimize the compound’s pharmacokinetic profile for therapeutic applications?

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to improve bioavailability.

- Prodrug design : Mask polar functionalities (e.g., amine groups) for enhanced membrane permeability .

- Metabolic stability assays : Use liver microsomes to identify metabolic hotspots (e.g., pyridine ring oxidation) .

Q. How does molecular conformation impact biological activity?

Crystal structure analyses reveal that dihedral angles between the pyridinyl and pyrimidine rings influence binding to targets like kinases or receptors. For example, a planar conformation (dihedral angle <20°) enhances π-π stacking with aromatic residues in active sites . Computational docking studies (e.g., AutoDock Vina) can predict binding modes and guide structural modifications .

Q. What methodologies address low yields in Suzuki coupling steps during synthesis?

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Boronic ester activation : Use pinacol boronic esters for improved stability and reactivity.

- Microwave-assisted synthesis : Reduces reaction time and side-product formation .

Data Contradiction Analysis

Q. How to interpret conflicting data in cytotoxicity studies?

- Assay interference : Test for false positives caused by the trifluoromethyl group’s fluorescence or redox activity.

- Off-target effects : Use CRISPR/Cas9 gene-edited cell lines to isolate target-specific activity .

- Meta-analysis : Compare datasets across publications, focusing on IC₅₀ values and control experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.